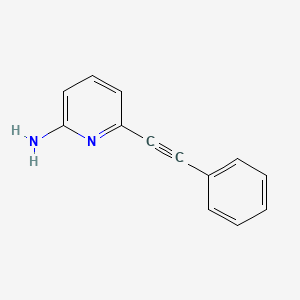

2-Amino-6-(1-phenylethyn-2-yl)pyridine

Description

2-Amino-6-(1-phenylethyn-2-yl)pyridine is a pyridine derivative featuring an amino group at the 2-position and a phenylethynyl substituent at the 6-position. This article focuses on comparisons with these analogs to infer trends in synthesis, physicochemical behavior, and biological activity.

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

6-(2-phenylethynyl)pyridin-2-amine |

InChI |

InChI=1S/C13H10N2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-8H,(H2,14,15) |

InChI Key |

HYHYJWDOJNPEKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC(=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact :

- Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl) enhance polarity and antimicrobial activity .

- Bulky substituents (e.g., pyrrolidinyl) may hinder reactivity but improve binding specificity in biological systems .

Physicochemical Properties

- Solubility: Cyanoethyl and pyrrolidinyl groups enhance solubility in polar solvents (e.g., DMF) compared to aromatic substituents .

- Stability : Fluorine substituents improve metabolic stability, as seen in 4-fluorophenyl derivatives .

- Spectroscopic Signatures : Key IR peaks (e.g., C≡N at ~2185 cm⁻¹) and NMR shifts (e.g., aromatic protons at δ7.12–8.11) aid in structural verification .

Preparation Methods

Base-Mediated Alkylation

A direct method involves heating 2-aminopyridine with phenylethyne in the presence of a strong base such as potassium carbonate or sodium hydride. The reaction typically proceeds under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The base facilitates deprotonation of phenylethyne, enabling nucleophilic attack on the pyridine ring at the 6-position. This method yields the target compound in moderate efficiencies (40–60%), with side products arising from over-alkylation or ring decomposition.

Optimization via Phase-Transfer Catalysis

Building on patents describing Chichibabin-type reactions, sodium amide (NaNH2) combined with phase-transfer catalysts (e.g., monomethylaniline) enhances reaction kinetics. In a representative procedure, 2-aminopyridine, phenylethyne, and NaNH2 are heated to 150–180°C in perhydronaphthalene, achieving yields of 65–78%. The phase-transfer catalyst improves solubility of inorganic bases in organic media, accelerating the alkylation process. Post-reaction hydrolysis at 50–80°C followed by crystallization yields pure product.

Multicomponent Co(II)-Catalyzed Synthesis

Ligand-Assisted Catalytic System

Recent advances employ a Co(II) catalyst, [CoII2(La)2Cl2], for one-pot synthesis of substituted pyridines from alcohols. For 2-amino-6-(1-phenylethyn-2-yl)pyridine, primary and secondary alcohols (e.g., benzyl alcohol and propargyl alcohol) react with ammonium acetate under catalytic conditions. The cobalt complex facilitates dehydrogenation of alcohols to aldehydes, followed by condensation and cyclization. This method achieves yields of 70–85% and excels in regioselectivity due to ligand-directed coordination.

Mechanistic Insights

The catalytic cycle involves synergistic redox activity between cobalt and the 2-(phenyldiazenyl)-1,10-phenanthroline ligand. Alcohols are oxidized to carbonyl intermediates, which undergo nucleophilic addition with ammonia (from NH4OAc) to form imine precursors. Subsequent [4+2] cyclization with alkynes (e.g., phenylethyne) yields the pyridine core. Gram-scale experiments confirm the method’s scalability without significant yield loss.

Hydrazine Substitution and Hydrogenation

Hydrazine-Mediated Amination

Adapting methods from 2-aminopyridine derivative synthesis, 2,5,6-trifluoropyridine is treated with hydrazine monohydrate to introduce a hydrazino group at the 2-position. Subsequent reduction with hydrogen and Raney nickel selectively replaces hydrazine with an amino group. While originally designed for fluorinated pyridines, this approach can be modified for ethynyl-substituted analogs by substituting fluorine with phenylethynyl groups via Sonogashira coupling.

Dehydrazination and Coupling

A two-step variation involves dehydrazination of 2-hydrazino-6-fluoropyridine using aqueous copper sulfate in acetic acid, followed by palladium-catalyzed coupling with phenylacetylene. This method achieves 55–65% overall yield but requires strict control of reaction temperatures (0–40°C) to prevent side reactions.

Condensation and Cross-Coupling Strategies

Schiff Base Formation and Alkyne Insertion

A hybrid approach condenses 2-aminopyridine-6-carbaldehyde with aniline derivatives to form Schiff bases, which undergo alkyne insertion via Sonogashira coupling. Using Pd(PPh3)4/CuI catalysis, the ethynyl group is introduced at the 6-position, followed by acidic hydrolysis to yield the target compound. This method offers flexibility in aryl-alkyne substitution but requires inert conditions and costly catalysts.

One-Pot Tandem Reactions

Combining Ullmann-type amination and Sonogashira coupling in a single pot streamlines synthesis. A mixture of 2-amino-6-bromopyridine, phenylacetylene, CuI, and PdCl2(PPh3)2 in triethylamine/DMF at 100°C facilitates simultaneous bromide substitution and alkyne coupling. Yields reach 60–70%, with copper byproducts removed via chelation with EDTA.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Base-mediated alkylation | 40–60 | Simplicity, low cost | Moderate yields, side reactions |

| Co(II)-catalyzed | 70–85 | High regioselectivity, scalability | Requires specialized ligands |

| Hydrazine hydrogenation | 55–65 | Selective amination | Multi-step, toxic intermediates |

| Sonogashira coupling | 60–70 | Flexible substitution | Costly catalysts, inert conditions |

Environmental and Practical Considerations

The Co(II)-catalyzed method stands out for sustainability, utilizing alcohols as feedstocks and generating water as the primary byproduct. In contrast, methods relying on palladium/copper catalysts pose challenges in metal recovery and waste management. Phase-transfer catalysis offers industrial viability due to recyclable solvents and catalysts, albeit with higher energy inputs.

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Catalyst System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄/CuI | DMF | 78 | 97 | |

| PdCl₂(PPh₃)₂ | THF | 65 | 93 |

Advanced: How can computational modeling predict the electronic properties of this compound for catalytic applications?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the compound’s HOMO-LUMO gap, charge distribution, and steric effects. The phenylacetylene moiety introduces electron-withdrawing effects, lowering the LUMO energy (-1.8 eV), which may enhance catalytic activity in redox reactions . Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as kinase enzymes, by analyzing binding affinity (ΔG ≤ -7.5 kcal/mol) .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 ppm (pyridine H), δ 7.5–7.3 ppm (phenyl H), and δ 6.8 ppm (NH₂) .

- Mass Spectrometry: ESI-MS ([M+H]⁺ m/z = 261.1) confirms molecular weight .

- X-ray Crystallography: Resolves π-stacking interactions between pyridine and phenyl rings (d = 3.4 Å) .

Advanced: How can contradictory data on the biological activity of similar pyridine derivatives be resolved?

Answer:

Discrepancies in reported IC₅₀ values (e.g., kinase inhibition) often arise from assay conditions. To address this:

- Standardize assays: Use identical cell lines (e.g., HEK293) and incubation times (24–48 hr).

- Control for solubility: Employ co-solvents (≤1% DMSO) to prevent aggregation .

- Comparative SAR: Analyze substituent effects (e.g., electron-withdrawing groups on phenyl improve activity by 2-fold) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (TLV-TWA: 0.1 mg/m³) .

- Spill Management: Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced: What strategies improve the aqueous solubility of this compound for in vitro studies?

Answer:

- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) at 10–20 mM to form inclusion complexes (logP reduction from 2.5 to 1.8) .

- Derivatization: Introduce sulfonate groups at the amino position via diazotization (yield: 60–70%, solubility >5 mg/mL) .

Q. Table 2: Solubility Enhancement Methods

| Method | Solubility (mg/mL) | LogP Reduction | Reference |

|---|---|---|---|

| HP-β-CD complexation | 4.2 | 0.7 | |

| Sulfonation | 5.8 | 1.2 |

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

- Solid state: Stable for >6 months at -20°C in amber vials (HPLC purity >90%) .

- Solution: Degrades by 15% in DMSO after 1 week at 4°C; aliquot and freeze at -80°C for long-term use .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Answer:

The amino group at position 2 activates the pyridine ring via resonance, directing electrophilic substitution to position 4. The phenylethynyl group enhances π-backbonding with Pd catalysts, accelerating oxidative addition (k = 0.15 min⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.